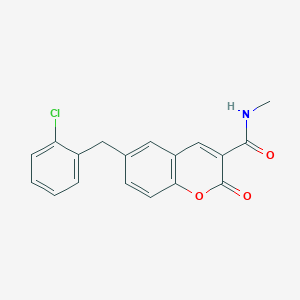
4-(2,5-dichlorobenzoyl)morpholine
Übersicht
Beschreibung
4-(2,5-dichlorobenzoyl)morpholine, also known as DCBM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DCBM is a heterocyclic compound that belongs to the class of morpholine derivatives and has a molecular formula of C11H10Cl2NO2.
Wirkmechanismus
The mechanism of action of 4-(2,5-dichlorobenzoyl)morpholine is not fully understood, but it is thought to involve the inhibition of enzymes involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
In addition to its potential as a treatment for neurodegenerative diseases, 4-(2,5-dichlorobenzoyl)morpholine has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. 4-(2,5-dichlorobenzoyl)morpholine has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,5-dichlorobenzoyl)morpholine in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity, which makes it safe to use in cell culture studies. However, one limitation of using 4-(2,5-dichlorobenzoyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,5-dichlorobenzoyl)morpholine. One area of interest is the development of 4-(2,5-dichlorobenzoyl)morpholine derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential of 4-(2,5-dichlorobenzoyl)morpholine as a treatment for other diseases, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 4-(2,5-dichlorobenzoyl)morpholine and its effects on the body.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dichlorobenzoyl)morpholine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This suggests that 4-(2,5-dichlorobenzoyl)morpholine may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVWLULVLDQSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)



![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)

![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)

![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)